molecular formula C15H9ClN4S2 B11047327 1-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol

1-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol

Cat. No. B11047327
M. Wt: 344.8 g/mol
InChI Key: SVFZAPRXRSGBHL-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a chlorophenyl group, and a triazole ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1,3-benzothiazol-2-ylamine, which is then reacted with 4-chlorobenzoyl chloride to form an intermediate. This intermediate undergoes further cyclization with thiosemicarbazide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole or chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to proteins or DNA. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-benzothiazol-2-yl 4-chlorophenyl sulfide
  • 2-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one
  • 2-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)ethan-1-amine

Uniqueness

1-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol stands out due to its triazole ring, which imparts unique reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack the triazole moiety or have different substituents on the aromatic rings.

properties

Molecular Formula

C15H9ClN4S2

Molecular Weight

344.8 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9ClN4S2/c16-10-7-5-9(6-8-10)13-18-14(21)19-20(13)15-17-11-3-1-2-4-12(11)22-15/h1-8H,(H,19,21)

InChI Key

SVFZAPRXRSGBHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(=NC(=S)N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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